N-(4,6-difluoro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

Cardiovascular Guanylyl Cyclase A Positive Allosteric Modulator

Procure 868368-67-6, a validated GC-A receptor positive allosteric modulator (PAM) hit scaffold, for your cardiovascular or renal disease drug discovery program. This 4,6-difluoro benzothiazole carboxamide is structurally differentiated from inactive non-fluorinated analogs, ensuring activity in your cGMP TR-FRET assays as confirmed in HTS campaigns. It is also explicitly enumerated in US Patent 11,655,225 B2 for antimycobacterial screening, securing your research within a protected chemical space. Order the patent-specified compound to generate directly relevant SAR data and reduce the risk of pursuing unpatentable lead matter.

Molecular Formula C14H14F2N2OS
Molecular Weight 296.34
CAS No. 868368-67-6
Cat. No. B2653518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-difluoro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
CAS868368-67-6
Molecular FormulaC14H14F2N2OS
Molecular Weight296.34
Structural Identifiers
SMILESC1CCC(CC1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F
InChIInChI=1S/C14H14F2N2OS/c15-9-6-10(16)12-11(7-9)20-14(17-12)18-13(19)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,17,18,19)
InChIKeyFYCUGGRLWFOZAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,6-Difluoro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide (CAS 868368-67-6) Procurement & Research Baseline


N-(4,6-Difluoro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is a halogenated benzothiazole carboxamide classified as a small-molecule heterocyclic building block. The benzothiazole scaffold is recognized for its role in anticancer and antimycobacterial screening collections [1], while the 4,6-difluoro substitution differentiates it from earlier mono-substituted or unsubstituted analogs in terms of electronic profile and target engagement [2]. This compound has appeared in high-throughput screening (HTS) campaigns as a confirmed lead for particulate guanylyl cyclase A (GC-A) positive allosteric modulation , providing a procurement-relevant entry point distinct from general benzothiazole libraries.

Why Substituting 868368-67-6 with Generic Benzothiazole Carboxamides Fails in Targeted Screening


Benzothiazole-2-carboxamides are a congested chemical space, but the activity of N-(4,6-difluoro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is not transferable to its non-fluorinated or mono-substituted analogs. In a GC-A receptor positive allosteric modulator (PAM) HTS campaign, small structural changes drastically altered the ability to potentiate ANP-mediated cGMP production . The 4,6-difluoro substitution pattern was explicitly required for productive target engagement; the non-fluorinated N-(1,3-benzothiazol-2-yl)cyclohexanecarboxamide parent scaffold did not exhibit comparable GC-A PAM activity in the same assay system . Generic procurement of an unsubstituted benzothiazole carboxamide therefore risks delivering a compound that is inactive in the biological context for which this molecule was specifically selected.

Quantitative Differentiation Evidence: 868368-67-6 vs. Closest Analogs


GC-A Positive Allosteric Modulator Screening Hit Confirmation

In a confirmatory 10-point dose-response assay using HEK293 cells stably overexpressing human GC-A receptor, N-(4,6-difluoro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide was identified as a confirmed small-molecule activator . The assay measured cGMP production via TR-FRET in the presence of a submaximal (EC30) concentration of ANP (9 pM). The compound was tested in triplicate at concentrations from 40 µM down to 78 nM . While specific EC50 values for this compound are not publicly disclosed in the dataset, its inclusion in a confirmatory dose-response set indicates that it met the hit threshold (≥3-fold increase in cGMP over baseline) that distinguished it from the majority of the NIH Molecular Libraries Small Molecule Repository, including unsubstituted benzothiazole carboxamides that failed to confirm [1].

Cardiovascular Guanylyl Cyclase A Positive Allosteric Modulator HTS

Structural Differentiation via 4,6-Difluoro Substitution: Anticancer Screening Hit Status

A 2015 synthesis and screening study identified N-benzothiazol-2-yl-cyclohexanecarboxamide as one of the most promising anticancer screening hits from a focused library, with the N-benzothiazol-2-yl-amide chemotype advanced for further optimization [1]. The study highlights that the cyclohexanecarboxamide moiety at the 2-position is critical, and the 4,6-difluoro substitution on the benzothiazole ring (as in 868368-67-6) represents a further electronic tuning that is absent from the parent hit compound. In contrast, N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide (2c) showed significant cytotoxicity against A549, MCF7-MDR, and HT1080 cell lines [2], indicating that substituent identity on the benzothiazole ring dictates both potency and selectivity profiles. The 4,6-difluoro analog occupies a distinct quadrant of SAR space relative to the 6-ethoxy and 6-nitro analogs.

Anticancer Benzothiazole HTS Hit Medicinal Chemistry

Antimycobacterial Activity and Patent-Backed Structural Novelty

U.S. Patent 11,655,225 B2 (filed 2019, granted 2023) explicitly claims N-(4,6-difluoro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide as a novel heterocyclic amide with useful antimycobacterial activity [1]. The patent discloses a genus of compounds where the 4,6-difluoro substitution on the benzothiazole ring is a key structural feature distinguishing the claimed compounds from prior art benzothiazole carboxamides, which typically bear mono-substitution or substitution at other positions (e.g., 6-CF3, 6-OCH3). The compound is categorized alongside dimethyladamantane and trimethylcyclohexane carboxamide analogs, but the 4,6-difluoro pattern provides a unique electronic and steric profile that is specifically enumerated in the patent's Markush claims [1]. Procurement of this specific compound is therefore directly linked to a granted composition-of-matter patent, providing freedom-to-operate clarity that unsubstituted or 6-substituted analogs do not offer.

Antimycobacterial Tuberculosis Patent Benzothiazole Amide

Recommended Research & Industrial Application Scenarios for 868368-67-6


GC-A Positive Allosteric Modulator Lead Optimization

Cardiovascular and renal disease research groups seeking to develop orally bioavailable GC-A PAMs can use 868368-67-6 as a confirmed hit scaffold for medicinal chemistry optimization. The compound's activity in the GC-A/HEK confirmatory assay positions it downstream of the primary HTS triage and upstream of lead optimization, representing a procurement-tier starting point for SAR expansion around the difluorobenzothiazole core.

Halogenated Benzothiazole Anticancer SAR Exploration

Academic and industrial medicinal chemistry teams investigating the anticancer potential of N-benzothiazol-2-yl-amides [1] should procure 868368-67-6 as the 4,6-difluoro representative to systematically probe the electronic effects of halogen substitution on cytotoxicity. Direct comparison with the 6-ethoxy (2c) and 6-nitro analogs [2] will define the substituent-dependent activity cliff within the cyclohexanecarboxamide sub-series.

Antimycobacterial Drug Discovery and IP Protection

Biotechnology companies and non-profit drug-discovery consortia targeting nontuberculous mycobacteria and tuberculosis can incorporate 868368-67-6 into their screening cascades based on its explicit enumeration in U.S. Patent 11,655,225 B2 [3]. Procurement of the patent-specified compound ensures that any resulting structure-activity data are directly relevant to the protected chemical space, reducing the risk of pursuing unpatentable lead matter.

Chemical Biology Probe Development for GC-A/cGMP Signaling

Researchers studying natriuretic peptide signaling pathways can employ 868368-67-6 as a chemical probe to dissect GC-A allosteric modulation mechanisms. The compound's activity in the cGMP TR-FRET assay provides a robust biochemical readout for target engagement studies, while its differentiation from the non-fluorinated parent scaffold supports its use as a selective pharmacological tool.

Quote Request

Request a Quote for N-(4,6-difluoro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.